

Phyllostadimer A: A Technical Overview of its Molecular Characteristics and Analysis

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Compound of Interest

Compound Name: *Phyllostadimer A*

Cat. No.: *B12294020*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Phyllostadimer A**, a natural bis-lignan with notable antioxidant properties. The document details its molecular formula, weight, and the experimental protocols utilized for its characterization, offering valuable information for researchers in natural product chemistry and drug discovery.

Molecular Data of Phyllostadimer A

The fundamental molecular characteristics of **Phyllostadimer A** are summarized below. These data are critical for analytical studies and for understanding its stoichiometric relationships in biochemical assays.

Parameter	Value	Reference
Molecular Formula	C42H50O16	[1] [2] [3] [4]
Molecular Weight	810.84 g/mol	[1] [3] [5]
CAS Number	638203-32-4	[1] [2] [3]

Biological Activity and Isolation

Phyllostadimer A exhibits potent antioxidant activity, notably inhibiting lipid peroxidation.[\[1\]](#)[\[3\]](#) Its antioxidant capacity has been quantified with an IC50 value of 15 mM.[\[1\]](#)[\[3\]](#)[\[5\]](#) This

compound is a naturally occurring substance isolated from bamboo, specifically from the stems of *Phyllostachys edulis*.^{[1][3]}

Experimental Protocols: Structural Elucidation

The determination of **Phyllostadimer A**'s complex structure relies on a combination of modern spectroscopic and analytical techniques. These methods are essential for confirming its molecular weight, defining its chemical structure, and ensuring its purity.

1. Mass Spectrometry (MS):

- Purpose: To determine the precise molecular weight and fragmentation patterns of the molecule.
- Methodology: High-resolution mass spectrometry (HRMS) is employed to establish the elemental composition and confirm the molecular formula. The resulting data provides a molecular weight of approximately 810.86 g/mol, which corresponds to the formula $C_{42}H_{50}O_{16}$.^[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.
- Methodology: A suite of NMR experiments is conducted.
 - 1H NMR (Proton NMR): Determines the number and types of protons and their neighboring environments.
 - ^{13}C NMR (Carbon-13 NMR): Identifies the number and types of carbon atoms.
 - 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

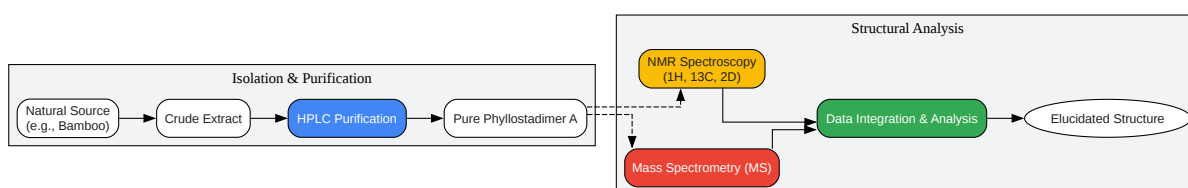
3. High-Performance Liquid Chromatography (HPLC):

- Purpose: To purify the compound from its natural source and to verify its purity.

- Methodology: Reverse-phase HPLC is typically used for the isolation and purification of lignans like **Phyllostadimer A**. A gradient of solvents (e.g., water and acetonitrile) is passed through a C18 column to separate the compound from other components of the plant extract. The purity of the isolated fraction is then assessed by analytical HPLC, aiming for a purity level greater than 95%.^[5]

Visualizing the Path to Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like **Phyllostadimer A**, highlighting the interplay between different analytical techniques.



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